molecular formula C26H21FN2O3S B301380 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Numéro de catalogue B301380
Poids moléculaire: 460.5 g/mol
Clé InChI: ONQOYZNLSXJILI-QRVIBDJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as FMBI, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one also induces the activation of caspases, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit good stability in biological fluids, suggesting its potential for in vivo applications.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its potent anticancer activity against a wide range of cancer cell lines. However, its synthesis method is complex and requires multiple steps, which can be a limitation for lab experiments.

Orientations Futures

For 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the optimization of its synthesis method to improve yield and reduce complexity. In addition, further studies are needed to investigate its in vivo efficacy and potential for clinical applications. Other potential directions for 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties and the investigation of its potential as a radiosensitizer in cancer therapy.
Conclusion:
In conclusion, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound with potent anticancer activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. While its synthesis method is complex, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential for further development as a selective anticancer agent. Future research directions include optimization of its synthesis method, investigation of its in vivo efficacy, and development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties.

Méthodes De Synthèse

The synthesis of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole with 4-(4-fluorobenzyl)oxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 7,8-dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-one in the presence of acetic anhydride and triethylamine. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.

Propriétés

Nom du produit

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Formule moléculaire

C26H21FN2O3S

Poids moléculaire

460.5 g/mol

Nom IUPAC

(2Z)-2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21FN2O3S/c1-15-4-10-20-24(16(15)2)28-26-29(20)25(30)23(33-26)13-18-7-11-21(22(12-18)31-3)32-14-17-5-8-19(27)9-6-17/h4-13H,14H2,1-3H3/b23-13-

Clé InChI

ONQOYZNLSXJILI-QRVIBDJDSA-N

SMILES isomérique

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)/SC3=N2)C

SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

SMILES canonique

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.